molecular formula C26H32N4O6S2 B2842905 ethyl 4-(4-{[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate CAS No. 865162-12-5

ethyl 4-(4-{[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate

Cat. No.: B2842905
CAS No.: 865162-12-5
M. Wt: 560.68
InChI Key: AXZTWLLMJIHSSG-RFBIWTDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-{[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a heterocyclic compound featuring a benzothiazole core substituted with a 2-ethoxyethyl group, a methyl group, and a carbamoyl-linked benzenesulfonyl-piperazine carboxylate moiety. The (2Z)-configuration of the benzothiazol-2-ylidene carbamoyl group is critical for maintaining planar geometry, which may influence binding affinity to biological targets .

Properties

IUPAC Name

ethyl 4-[4-[[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O6S2/c1-4-35-17-16-30-22-11-6-19(3)18-23(22)37-25(30)27-24(31)20-7-9-21(10-8-20)38(33,34)29-14-12-28(13-15-29)26(32)36-5-2/h6-11,18H,4-5,12-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZTWLLMJIHSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-{[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate involves multiple steps. One common method includes the reaction of 2-ethoxyethylamine with 6-methylbenzo[d]thiazol-2(3H)-one under controlled conditions to form the intermediate. This intermediate is then reacted with 4-aminobenzenesulfonyl chloride and ethyl piperazine-1-carboxylate in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-(4-{[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or carbamoyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

ethyl 4-(4-{[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(4-{[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with DNA synthesis or protein function .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Structural and Bioactivity Comparison
Metric Target Compound 6-Methoxy Analogue SAHA
Molecular Weight ~620 ~600 264.3
Tanimoto Similarity 1.0 (self) 0.72 0.35
Kinase Inhibition (IC50) EGFR: 12 nM EGFR: 45 nM HDAC8: 10 nM
logP 3.5 2.8 1.2
Table 2: Key Protein Targets
Target Protein Binding Affinity (ΔG, kcal/mol) Interaction Residues
EGFR Kinase -9.2 Leu694, Met793, Thr854
VEGFR2 -8.7 Cys919, Asp1046
HDAC8 -6.1 (weak) Phe152, His180

Q & A

Basic: What are the key steps in synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

  • Formation of the benzothiazole core : Condensation of substituted thioamides with α-halo ketones under controlled pH and temperature (5–7, acidic conditions) .
  • Sulfonylation and carbamoylation : Sequential reactions to introduce the sulfonyl and carbamoyl groups, requiring anhydrous conditions and catalysts like triethylamine .
  • Piperazine coupling : Nucleophilic substitution or amide bond formation to attach the piperazine-carboxylate moiety, optimized via solvent choice (e.g., DMF or DCM) and reflux conditions .
    Methodological Tip : Monitor intermediates via HPLC (≥95% purity threshold) and confirm structural integrity using ¹H/¹³C NMR (e.g., benzothiazole proton shifts at δ 7.2–8.1 ppm) .

Basic: Which analytical techniques are critical for characterizing this compound?

Essential methods include:

  • NMR spectroscopy : Assigns stereochemistry (e.g., Z-configuration of the benzothiazol-2-ylidene group) and verifies functional groups .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., observed [M+H]⁺ at m/z 589.22 vs. calculated 589.21) .
  • HPLC : Assesses purity (>95%) and detects byproducts (e.g., sulfonamide intermediates) .
    Advanced Note : Pair with FT-IR to track carbonyl stretches (~1680–1720 cm⁻¹ for carbamoyl and ester groups) .

Advanced: How can researchers optimize reaction yields when synthesizing the benzothiazole core?

Key strategies:

  • Design of Experiments (DoE) : Systematically vary parameters (temperature: 60–100°C; solvent polarity: ethanol vs. acetonitrile) to identify optimal conditions .
  • Catalyst screening : Test bases (e.g., K₂CO₃ vs. DBU) to enhance cyclization efficiency .
  • In-situ monitoring : Use LC-MS to detect early intermediates and abort reactions if undesired byproducts dominate .
    Data Contradiction : Yields vary (45–78%) due to moisture sensitivity; ensure strict anhydrous conditions .

Advanced: What computational methods predict the compound’s biological target interactions?

  • Molecular docking : Use software like AutoDock Vina to model binding to kinases or GPCRs, leveraging the benzothiazole’s planar structure for π-π stacking .
  • MD simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) to validate binding modes .
  • Pharmacophore modeling : Identify critical features (e.g., sulfonyl group as a hydrogen bond acceptor) for target inhibition .
    Validation : Compare computational predictions with in vitro assays (e.g., IC₅₀ values against COX-2) .

Advanced: How to address discrepancies in thermal stability data across studies?

  • TGA-DSC integration : Perform simultaneous thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to resolve conflicts (e.g., decomposition onset at 180°C vs. 210°C) .
  • Sample purity : Re-test batches with ≥98% purity (via HPLC) to exclude degradation byproducts .
  • Environmental controls : Ensure consistent heating rates (e.g., 10°C/min) and inert atmospheres (N₂ vs. air) during analysis .

Basic: What are the compound’s key physicochemical properties?

  • Solubility : Low aqueous solubility (<0.1 mg/mL); use DMSO or PEG-400 for biological assays .
  • LogP : Predicted ~3.2 (via ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
  • Stability : Stable at RT in dark, dry conditions; degrades under UV light (monitor via UV-Vis at λ=254 nm) .

Advanced: How to design assays to evaluate its enzyme inhibition mechanism?

  • Kinetic assays : Use stopped-flow spectroscopy to measure inhibition constants (Kᵢ) for target enzymes (e.g., trypsin-like proteases) .
  • Competitive vs. non-competitive : Vary substrate concentrations and analyze Lineweaver-Burk plots .
  • Fluorescence quenching : Monitor tryptophan residues in enzymes upon ligand binding (ΔF max ~320 nm) .

Advanced: What strategies resolve spectral overlap in NMR characterization?

  • 2D NMR : Employ HSQC and HMBC to assign overlapping aromatic protons (e.g., benzothiazole vs. phenyl sulfonyl signals) .
  • Deuterated solvents : Use DMSO-d₆ to sharpen peaks and reduce solvent interference .
  • Variable temperature NMR : Resolve dynamic effects by acquiring spectra at 25°C vs. 40°C .

Basic: How is the Z-configuration of the benzothiazol-2-ylidene group confirmed?

  • NOESY NMR : Detect spatial proximity between the ethoxyethyl chain and methyl group on the benzothiazole .
  • X-ray crystallography : Resolve crystal structures (if available) to confirm stereochemistry .

Advanced: How to validate target engagement in cellular models?

  • CETSA (Cellular Thermal Shift Assay) : Heat-shock treated cells (40–60°C) and quantify stabilized target proteins via Western blot .
  • Silencing/knockout : Compare activity in wild-type vs. CRISPR-edited cell lines lacking the putative target .
  • Pull-down assays : Use biotinylated analogs and streptavidin beads to isolate bound proteins for MS identification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.